molecular formula C21H27ClFN3O3 B2793872 N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride CAS No. 1215476-76-8

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride

Cat. No. B2793872
CAS RN: 1215476-76-8
M. Wt: 423.91
InChI Key: WXFGYBODYQFUDB-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClFN3O3 and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications

Inhibitor of Human Equilibrative Nucleoside Transporters

This compound has been studied as a potential inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the chemical structure of a molecule and its biological activity .

Synthesis of Piperazines

The compound is a piperazine derivative. Piperazines and their derivatives show a wide range of biological and pharmaceutical activity . Therefore, this compound could be used in the synthesis of other piperazine derivatives .

Development of New Drugs

Given its biological activity, the compound could be used in the development of new drugs. For example, piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Pharmacological Research

The compound could be used in pharmacological research, particularly in studies related to ENTs. For example, it could be used to study the effects of ENT inhibitors on cell viability, protein expression, and internalization of ENT1 and ENT2 .

Molecular Docking Analysis

The compound could be used in molecular docking analysis. This is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

properties

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3.ClH/c1-16(26)23-17-6-8-19(9-7-17)28-15-18(27)14-24-10-12-25(13-11-24)21-5-3-2-4-20(21)22;/h2-9,18,27H,10-15H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFGYBODYQFUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride

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